2-(Acetylamino)butanoic acid - 114285-09-5

2-(Acetylamino)butanoic acid

Catalog Number: EVT-1168403
CAS Number: 114285-09-5
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-(Acetylamino)butanoic acid is a chemical compound with the molecular formula C6H11NO3 . It contains a total of 20 bonds, including 9 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of 2-(Acetylamino)butanoic acid includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of 2-(Acetylamino)butanoic acid is also called a skeletal formula, which is the standard notation for organic molecules .

Synthesis Analysis

One of the provided papers describes the synthesis of a related compound, (2S,3R,4R,6E)-2-acetylamino-3-hydroxy-4-methyl-6-octenoic acid, through an aldol condensation reaction involving (2R,4E)-2-methyl-4-hexenal and tert-butyl isocyanoacetate as key steps. [] This approach highlights the potential for synthesizing similar compounds with defined stereochemistry.

Molecular Structure Analysis

Although the provided literature does not contain specific molecular structure analysis of 2-(Acetylamino)butanoic acid, related studies offer valuable insights. For example, one study investigated the conformational flexibility of N-acetyldehydroalanine (2-acetylaminoprop-2-enoic acid) using X-ray diffraction and computational methods. [] This study demonstrated the molecule's planar conformation and its ability to form hydrogen bonds. Such information can be extrapolated to understand the structural features and potential interactions of 2-(Acetylamino)butanoic acid.

Compound Description: This compound is a potent, irreversible inhibitor of glutathione reductase (GR) []. It exhibits anticancer activity in various cancer cell lines, including human esophageal cancer cells, by inducing intracellular oxidative stress []. The compound achieves this by increasing the ratio of oxidized glutathione (GSSG) to reduced glutathione (GSH), leading to reactive oxygen species (ROS) production and ultimately causing G2/M cell cycle arrest [].

Relevance: While not sharing a direct structural resemblance, HMTBa is metabolically related to 2-(Acetylamino)butanoic acid. HMTBa can be converted to methionine in the body, and methionine metabolism is interconnected with amino acid metabolism, which includes 2-(Acetylamino)butanoic acid. Furthermore, both compounds are studied in the context of animal nutrition and metabolism, highlighting a functional connection within biological systems [, , , ].

N-[trans-2-[[2'-(acetylamino)cyclohexyl]oxy]acetyl]-L-alanyl-D-glutamic acid

Compound Description: This compound represents a novel, non-pyrogenic carbocyclic muramyl dipeptide (MDP) analogue []. It exhibits immunomodulatory activity by enhancing lymphocyte maturation and macrophage activity, providing protection against immunosuppression and fungal infections in mice [].

Relevance: This compound shares a structural similarity with 2-(Acetylamino)butanoic acid through the presence of the acetylamino group. While the core structure differs, the shared functional group suggests a potential for similar chemical reactivity or interactions within biological systems. Additionally, both compounds are involved in biological processes, with 2-(Acetylamino)butanoic acid playing a role in amino acid metabolism and the MDP analogue exhibiting immunomodulatory effects [].

2-Amino-4-(methyl-thio)butanoic acid

Compound Description: This compound, also known as methionine, is an essential amino acid crucial for various biological functions. The compound has been studied in the context of chemical oxidation kinetics, particularly its reaction with Quinaldinium Fluorochromate [].

Relevance: 2-Amino-4-(methyl-thio)butanoic acid is structurally very similar to 2-(Acetylamino)butanoic acid. The key difference lies in the replacement of the acetyl group in 2-(Acetylamino)butanoic acid with a hydrogen atom in 2-Amino-4-(methyl-thio)butanoic acid. This close structural similarity places them in the same chemical class of amino acids, implying potential similarities in their chemical properties and biological roles [].

2-oxo-3-(phenylhydrazono)-butanoic acid

Compound Description: This compound is an oxidation product of edaravone, a drug used to treat acute ischemic stroke and amyotrophic lateral sclerosis []. Edaravone acts as a scavenger for reactive oxygen species, including singlet oxygen (1O2). The reaction of edaravone with 1O2 yields 2-oxo-3-(phenylhydrazono)-butanoic acid [].

Relevance: Although structurally dissimilar, 2-oxo-3-(phenylhydrazono)-butanoic acid is linked to 2-(Acetylamino)butanoic acid through their shared connection to oxidative processes. 2-(Acetylamino)butanoic acid, as an amino acid, can undergo metabolic transformations involving oxidation. Similarly, the formation of 2-oxo-3-(phenylhydrazono)-butanoic acid results from the oxidation of edaravone by reactive oxygen species []. This shared involvement in oxidative pathways, despite their structural differences, highlights a connection in their reactivity and potential roles in biological redox reactions.

Properties

CAS Number

114285-09-5

Product Name

2-(Acetylamino)butanoic acid

IUPAC Name

2-acetamidobutanoic acid

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

InChI

InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10)

InChI Key

WZVZUKROCHDMDT-UHFFFAOYSA-N

SMILES

CCC(C(=O)O)NC(=O)C

Synonyms

3-(Acetylamino)-3-carboxypropyl;

Canonical SMILES

CCC(C(=O)O)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.